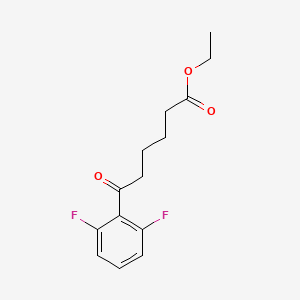

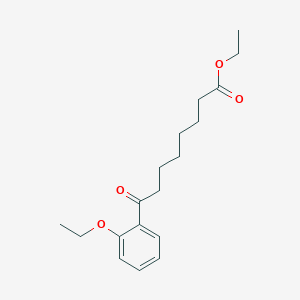

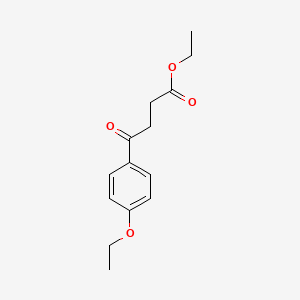

![molecular formula C18H27NO3 B1326022 Ethyl 8-[3-(N,N-dimethylamino)phenyl]-8-oxooctanoate CAS No. 951885-92-0](/img/structure/B1326022.png)

Ethyl 8-[3-(N,N-dimethylamino)phenyl]-8-oxooctanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

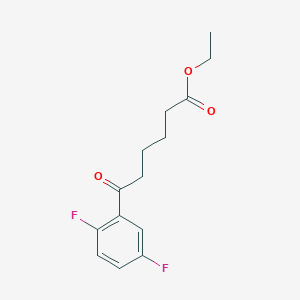

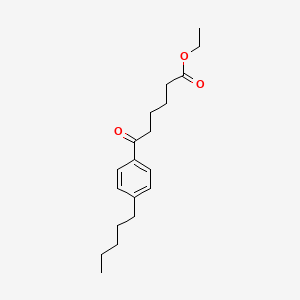

Ethyl 8-[3-(N,N-dimethylamino)phenyl]-8-oxooctanoate is a chemical compound with the linear formula C18H27NO3 . It has a molecular weight of 305.42 . The compound is available from various suppliers, including Rieke Metals and Sigma-Aldrich .

Molecular Structure Analysis

The InChI code for Ethyl 8-[3-(N,N-dimethylamino)phenyl]-8-oxooctanoate is 1S/C18H27NO3/c1-4-22-18(21)13-8-6-5-7-12-17(20)15-10-9-11-16(14-15)19(2)3/h9-11,14H,4-8,12-13H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis

The compound has a molecular weight of 305.42 . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current sources.Applications De Recherche Scientifique

Synthesis and Chemical Reactions

- Improved Synthesis Techniques : Ethyl 2-(dimethylamino)methylene-3-oxobutanoate reacts with diethyl oxalate in the presence of sodium hydride in THF, leading to the synthesis of diethyl 4-oxo-4H-pyran-2,5-dicarboxylate, a compound used to obtain various derivatives with potential applications in chemistry (Obydennov, Röschenthaler, & Sosnovskikh, 2013).

- Photocyclization and Remote Hydrogen Transfer : Ethyl 2-(dimethylamino)ethyl esters undergo photoreactions, including photocyclization via remote hydrogen migration, leading to the formation of azalactones, which is an essential process in organic chemistry (Hasegawa, Mukai, Mizukoshi, & Yoshioka, 1990).

- [3+2] Cycloaddition Reactions : Ethyl 2-(N,N-dimethylamino)penta-2,4-dienoate's reaction with acrylonitrile leads to the formation of unique [3+2] cycloadducts, highlighting its reactivity and potential for creating complex molecular structures (Bourhis & Vercauteren, 1994).

Biological and Pharmacological Studies

- Antitumor Agents : Derivatives of N-[2-(dimethylamino)-ethyl]-2-phenylquinoline-8-carboxamide, which are structurally related to Ethyl 8-[3-(N,N-dimethylamino)phenyl]-8-oxooctanoate, have been synthesized and evaluated for antitumor activity, showing potential in leukemia and solid tumor models (Atwell, Baguley, & Denny, 1989).

- Inhibition of c-Jun N-terminal Kinases : Compounds similar to Ethyl 8-[3-(N,N-dimethylamino)phenyl]-8-oxooctanoate have been synthesized and characterized for their inhibitory effect on c-Jun N-terminal kinases, a key target in cancer therapy (Abad et al., 2020).

Material Science and Catalysis

- Polymerization and Material Applications : Ethyl 2-(dimethylamino)ethyl methacrylate, structurally related to the compound , has been polymerized to produce water-soluble polymers with potential applications in material science and emulsification (Liu, Yu, & Ni, 2004).

- Transition-Metal Complex Catalysis : The reaction of related complexes with esters of chloroformic acid leads to stereoselective substitution, useful in organometallic catalysis for asymmetric synthesis (Englert et al., 1999).

Propriétés

IUPAC Name |

ethyl 8-[3-(dimethylamino)phenyl]-8-oxooctanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NO3/c1-4-22-18(21)13-8-6-5-7-12-17(20)15-10-9-11-16(14-15)19(2)3/h9-11,14H,4-8,12-13H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHHAKQCSCUBPBY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCCC(=O)C1=CC(=CC=C1)N(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 8-[3-(N,N-dimethylamino)phenyl]-8-oxooctanoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.